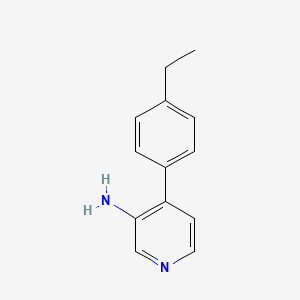
5-Fluoro-2,2-dimethylchroman-4-one
概要
説明
5-Fluoro-2,2-dimethylchroman-4-one is a chemical compound belonging to the chromanone family. Chromanones are known for their diverse biological activities and are used in various fields such as medicinal chemistry, cosmetics, and materials science. The presence of a fluorine atom in the 5-position and two methyl groups in the 2,2-positions of the chromanone ring structure imparts unique properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2,2-dimethylchroman-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate fluorinated aromatic compounds and ketones.
Cyclization: The key step involves the cyclization of these starting materials to form the chromanone ring structure. This can be achieved through various methods, including acid-catalyzed cyclization or base-catalyzed cyclization.
Methylation: The methyl groups at the 2,2-positions can be introduced using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Common industrial methods include:
Batch Reactors: Suitable for small to medium-scale production, allowing precise control over reaction conditions.
Continuous Flow Reactors: Ideal for large-scale production, offering advantages such as improved safety, scalability, and reduced waste.
化学反応の分析
Types of Reactions
5-Fluoro-2,2-dimethylchroman-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydrochromanones or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydrochromanones or other reduced forms.
Substitution: Various substituted chromanones depending on the nucleophile used.
科学的研究の応用
5-Fluoro-2,2-dimethylchroman-4-one has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Cosmetics: Chromanone derivatives are used in cosmetic formulations for skin care, hair care, and anti-aging products.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties, such as fluorescence and photostability.
作用機序
The mechanism of action of 5-Fluoro-2,2-dimethylchroman-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.
Pathways Involved: It may influence various cellular signaling pathways, including those related to inflammation, apoptosis, and cell proliferation.
類似化合物との比較
Similar Compounds
Chroman-4-one: The parent compound without the fluorine and methyl substitutions.
6-Fluoro-2,2-dimethylchroman-4-one: A similar compound with the fluorine atom at the 6-position instead of the 5-position.
2,2-Dimethylchroman-4-one: Lacks the fluorine atom but retains the methyl groups.
Uniqueness
5-Fluoro-2,2-dimethylchroman-4-one is unique due to the specific positioning of the fluorine atom and the methyl groups, which can significantly influence its chemical reactivity, biological activity, and physical properties. This makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
5-fluoro-2,2-dimethyl-3H-chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c1-11(2)6-8(13)10-7(12)4-3-5-9(10)14-11/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVHQGKFWHVZMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=CC=C2F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Bromoimidazo[1,2-b]pyridazine](/img/structure/B7904014.png)

![2-Bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B7904019.png)
![4-Aminothieno[3,2-c]pyridine-7-carboxylicacid](/img/structure/B7904046.png)
![2-(Benzo[d][1,3]dioxol-4-yl)-2-oxoacetic acid](/img/structure/B7904050.png)

![5-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B7904064.png)


